An In-depth Technical Guide on the Chemical Properties of 2,2-Diethoxy-N-ethyl-1-ethanamine
An In-depth Technical Guide on the Chemical Properties of 2,2-Diethoxy-N-ethyl-1-ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2,2-Diethoxy-N-ethyl-1-ethanamine, a versatile intermediate compound with applications in organic synthesis, particularly in the development of pharmacologically active molecules. This document details its physicochemical characteristics, reactivity, and its role as a precursor to antithyroid agents, including experimental protocols and pathway visualizations.
Chemical and Physical Properties
2,2-Diethoxy-N-ethyl-1-ethanamine, also known by its synonyms ethanamine, 2,2-diethoxy-N-ethyl-, is a colorless to pale yellow liquid.[1] It is characterized by its solubility in organic solvents and limited solubility in water. The presence of an amine group allows for hydrogen bonding, influencing its reactivity and interactions with other chemical species.[1]
A summary of the key chemical and estimated physical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2,2-Diethoxy-N-ethyl-1-ethanamine | N/A |
| Synonyms | Ethanamine, 2,2-diethoxy-N-ethyl- | [1] |
| CAS Number | 69148-92-1 | [1] |
| Molecular Formula | C₈H₁₉NO₂ | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| Physical State | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents, limited in water | [1] |
| Estimated Boiling Point | ~132-170 °C | [2][3][4] |
| Estimated Density | ~0.88-0.94 g/cm³ | [2][3][4] |
Synthesis and Reactivity
2,2-Diethoxy-N-ethyl-1-ethanamine serves as a key starting material in the synthesis of various heterocyclic compounds. A notable application is its use in the preparation of 1-substituted-2-mercaptoimidazoles, a class of compounds investigated for their antithyroid activity.
Experimental Protocol: Synthesis of 1-Ethyl-2-mercaptoimidazole (A Representative Derivative)
While a specific protocol starting directly from 2,2-Diethoxy-N-ethyl-1-ethanamine was not found in the reviewed literature, a general and analogous two-step synthesis can be proposed based on established methods for similar compounds. This involves the formation of an intermediate N-(2,2-diethoxyethyl)formamide, followed by cyclization with a thiocyanate source.
Step 1: Formation of N-(2,2-diethoxyethyl)formamide
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,2-Diethoxy-N-ethyl-1-ethanamine (1 equivalent) and a suitable formylating agent such as ethyl formate (1.2 equivalents).
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
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Remove the excess formylating agent and any volatile byproducts under reduced pressure to yield the crude N-(2,2-diethoxyethyl)formamide.
Step 2: Cyclization to 1-Ethyl-2-mercaptoimidazole
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Dissolve the crude N-(2,2-diethoxyethyl)formamide in a suitable solvent, such as aqueous ethanol.
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Add an aqueous solution of a thiocyanate salt, for example, potassium thiocyanate (KSCN) (1.5 equivalents).
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Acidify the mixture with a strong acid, such as hydrochloric acid (HCl), to generate thiocyanic acid in situ.
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Heat the reaction mixture to reflux for several hours, monitoring the formation of the imidazole ring by TLC.
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After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-ethyl-2-mercaptoimidazole.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Proposed synthesis of 1-Ethyl-2-mercaptoimidazole.
Biological Activity and Signaling Pathway
The primary pharmacological interest in derivatives of 2,2-Diethoxy-N-ethyl-1-ethanamine, such as 1-ethyl-2-mercaptoimidazole, lies in their potential as antithyroid agents. Antithyroid drugs function by inhibiting the synthesis of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3).
Mechanism of Action: Inhibition of Thyroid Peroxidase
The key enzyme in thyroid hormone synthesis is thyroid peroxidase (TPO). This enzyme catalyzes both the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodinated tyrosines to form T4 and T3.
Mercaptoimidazole-based inhibitors, including 1-ethyl-2-mercaptoimidazole, are thought to act as competitive inhibitors of TPO. The proposed mechanism involves the inhibitor molecule interacting with the active site of TPO, thereby preventing the enzyme from utilizing its natural substrate, iodide. This interaction can be irreversible, leading to a sustained reduction in thyroid hormone production.
The step-by-step process of thyroid hormone synthesis and the point of inhibition are illustrated in the following diagram:
Caption: Inhibition of Thyroid Peroxidase by 1-Ethyl-2-mercaptoimidazole.
Experimental Protocol: Thyroid Peroxidase Inhibition Assay
To evaluate the antithyroid potential of compounds like 1-ethyl-2-mercaptoimidazole, an in vitro thyroid peroxidase (TPO) inhibition assay can be performed. The following is a representative protocol based on commonly used methods.
Materials:
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Thyroid peroxidase (TPO) enzyme preparation (e.g., from porcine or human thyroid microsomes)
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Guaiacol (substrate)
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Hydrogen peroxide (H₂O₂)
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Phosphate buffer (pH 7.4)
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Test compound (1-ethyl-2-mercaptoimidazole) dissolved in a suitable solvent (e.g., DMSO)
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96-well microplate
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Microplate reader
Procedure:
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Prepare a series of dilutions of the test compound in the phosphate buffer.
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In a 96-well microplate, add the following to each well in the specified order:
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50 µL of phosphate buffer
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40 µL of the test compound solution (or solvent control)
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50 µL of guaiacol solution
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20 µL of the TPO enzyme solution
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Incubate the plate at 37 °C for a short period (e.g., 5 minutes).
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Initiate the reaction by adding 50 µL of H₂O₂ solution to each well.
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Immediately place the microplate in a reader and measure the absorbance at 470 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.
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The rate of the reaction is determined by the change in absorbance over time.
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Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the solvent control.
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The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
The workflow for this experimental protocol is outlined below:
